

# A Technical Guide to Commercial Desloratadine Pyridine N-oxide Reference Standards

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## Compound of Interest

Compound Name: *Desloratadine Pyridine N-oxide*

Cat. No.: *B028059*

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For researchers, scientists, and drug development professionals engaged in the analysis of Desloratadine and its related substances, the availability of high-purity reference standards is critical for accurate quantification and impurity profiling. **Desloratadine Pyridine N-oxide**, a potential impurity and degradation product of the antihistamine Desloratadine, is one such crucial reference material. This technical guide provides an in-depth overview of commercially available **Desloratadine Pyridine N-oxide** reference standards, their key characteristics, and guidance on analytical methodologies.

## Commercial Suppliers and Product Specifications

A number of specialized chemical suppliers offer **Desloratadine Pyridine N-oxide** reference standards. The choice of supplier often depends on factors such as the required purity, available quantity, documentation provided (e.g., Certificate of Analysis), and regional availability. Below is a summary of prominent suppliers and their product specifications.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
Veeprho	VL41002	169253-26-3	C <sub>19</sub> H <sub>19</sub> ClN <sub>2</sub> O	326.8	Not specified	Leading supplier of impurity reference standards. <a href="#">[1]</a>
SynZeal	SZ-D022028	169253-26-3	C <sub>19</sub> H <sub>19</sub> ClN <sub>2</sub> O	326.8	Not specified	Offers a wide range of pharmacopoeial and non-pharmacopoeial impurities. <a href="#">[2]</a>
Simson Pharma	D130004	169253-26-3	C <sub>19</sub> H <sub>19</sub> ClN <sub>2</sub> O	326.82	Not specified	Accompanied by a Certificate of Analysis.
Santa Cruz Biotechnology	sc-219565	169253-26-3	C <sub>19</sub> H <sub>19</sub> ClN <sub>2</sub> O	326.82	Not specified	Billed as a degradation product of Desloratadine. For research use only. <a href="#">[3]</a>
Aladdin Scientific	D342362-2.5mg	169253-26-3	C <sub>19</sub> H <sub>19</sub> ClN <sub>2</sub> O	326.82	≥95%	-

GLP Pharma Standards	GL-D0422	169253- 26-3	Not specified	Not specified	Not specified	Supplied with a comprehen sive analytical data package. <a href="#">[4]</a>
Agnitio Pharma	APDSL-27	169253- 26-3	C <sub>19</sub> H <sub>19</sub> CIN zO	326.82	Not specified	Listed as a process impurity. <a href="#">[5]</a>
BLD Pharm	BD159475	169253- 26-3	Not specified	Not specified	Not specified	Provides access to NMR, HPLC, LC- MS, and UPLC data. <a href="#">[6]</a>

## Experimental Protocols

While detailed proprietary synthesis methods for commercial reference standards are not publicly disclosed, a general understanding of the synthesis and analytical characterization is crucial for their effective use.

### Synthesis of Desloratadine Pyridine N-oxide

The synthesis of **Desloratadine Pyridine N-oxide** can be achieved through the oxidation of the pyridine nitrogen in the Desloratadine molecule. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Synthetic Scheme:

A synthetic route may involve the protection of the piperidine nitrogen of Desloratadine, followed by oxidation of the pyridine ring to the N-oxide, and subsequent deprotection.[\[7\]](#)

- **Protection:** The secondary amine of the piperidine ring in Desloratadine is protected, for example, with a Boc group (di-tert-butyl dicarbonate).
- **N-Oxidation:** The protected Desloratadine is then reacted with an oxidizing agent like m-CPBA in a suitable solvent (e.g., dichloromethane) to form the Pyridine N-oxide.<sup>[7]</sup>
- **Deprotection:** The protecting group is removed under acidic conditions (e.g., using hydrochloric acid) to yield **Desloratadine Pyridine N-oxide**.<sup>[7]</sup>

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

## Analytical Characterization

The identity and purity of **Desloratadine Pyridine N-oxide** reference standards are confirmed using a combination of spectroscopic and chromatographic techniques. A typical Certificate of Analysis will include data from the following methods.<sup>[4]</sup><sup>[8]</sup>

### 1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- **Objective:** To determine the purity of the reference standard and to identify any related impurities.
- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column is commonly used.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will be optimized to achieve good separation of the main peak from any impurities.
- **Detection:** UV detection at a wavelength where Desloratadine and its N-oxide show significant absorbance.
- **Data Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total peak area.

### 2. Mass Spectrometry (MS) for Identity Confirmation

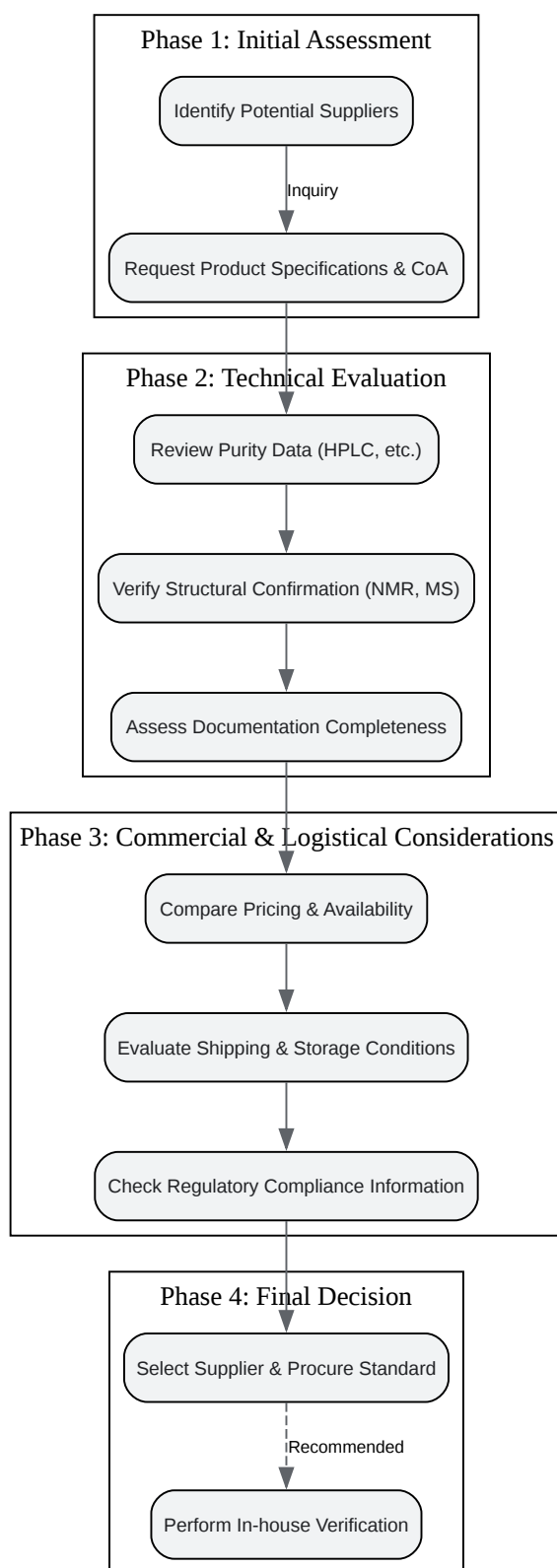
- Objective: To confirm the molecular weight of the compound.
- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  of **Desloratadine Pyridine N-oxide** (expected  $m/z \approx 327.1$ ).<sup>[8]</sup>

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Objective: To confirm the chemical structure of the compound.
- Instrumentation: A high-field NMR spectrometer.
- Analysis: The  $^1\text{H}$  NMR spectrum should be consistent with the structure of **Desloratadine Pyridine N-oxide**.<sup>[8]</sup> The chemical shifts, splitting patterns, and integration of the peaks should correspond to the different protons in the molecule. Comparison with the NMR spectrum of Desloratadine will show characteristic shifts for the protons on the pyridine ring due to the presence of the N-oxide.

## Logical Workflow for Supplier Selection

The selection of a suitable supplier for a reference standard is a critical step in the research and development process. The following diagram illustrates a logical workflow for this selection process.



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Caption: A workflow diagram for the selection of a commercial reference standard supplier.

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